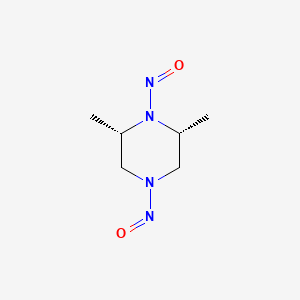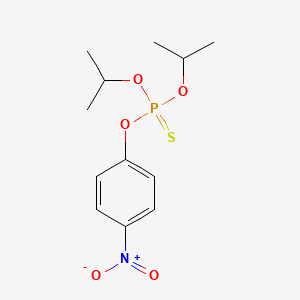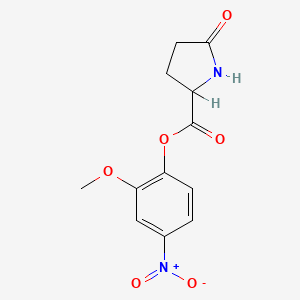
Einecs 258-506-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C12H12N2O6 and a molecular weight of 280.23 g/mol It is known for its unique structure, which includes a methoxy group, a nitro group, and a 5-oxo-L-prolinate moiety
Méthodes De Préparation
The synthesis of 2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate typically involves the reaction of 2-methoxy-4-nitrophenol with 5-oxo-L-proline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-hydroxy-4-nitrophenyl 5-oxo-L-prolinate.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2-methoxy-4-aminophenyl 5-oxo-L-prolinate.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate can be compared with similar compounds such as:
2-Methoxy-4-nitrophenyl isocyanate: This compound has a similar structure but contains an isocyanate group instead of the 5-oxo-L-prolinate moiety.
5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: This compound has a different core structure but shares some functional groups with 2-Methoxy-4-nitrophenyl 5-oxo-L-prolinate.
Propriétés
Numéro CAS |
53375-50-1 |
|---|---|
Formule moléculaire |
C12H12N2O6 |
Poids moléculaire |
280.23 g/mol |
Nom IUPAC |
(2-methoxy-4-nitrophenyl) 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H12N2O6/c1-19-10-6-7(14(17)18)2-4-9(10)20-12(16)8-3-5-11(15)13-8/h2,4,6,8H,3,5H2,1H3,(H,13,15) |
Clé InChI |
ZKPBFAPKUAHRCU-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)[C@@H]2CCC(=O)N2 |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)C2CCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


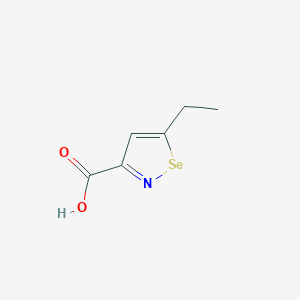
![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)



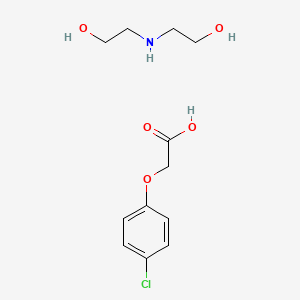
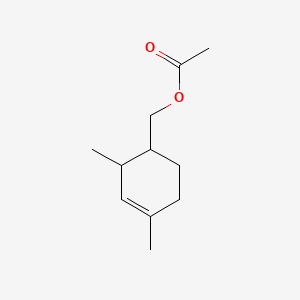
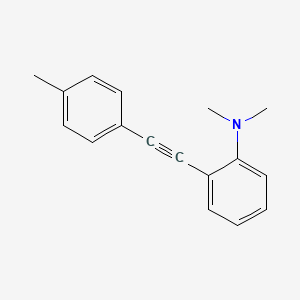


![N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide](/img/structure/B13770463.png)
